8-(Benzyloxy)-2-hydrazinylquinoline
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Overview
Description
8-(Benzyloxy)-2-hydrazinylquinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-2-hydrazinylquinoline typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 8-hydroxyquinoline is reacted with benzyl bromide in the presence of a base to form 8-benzyloxyquinoline. This intermediate is then subjected to hydrazination using hydrazine hydrate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-2-hydrazinylquinoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The hydrazinyl group can be reduced to form amine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-2-hydrazinylquinoline is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of cell death in cancer cells. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
8-Benzyloxyquinoline: Similar structure but lacks the hydrazinyl group, which may affect its biological activity.
Uniqueness
8-(Benzyloxy)-2-hydrazinylquinoline is unique due to the presence of both benzyloxy and hydrazinyl groups, which may confer distinct biological activities compared to other quinoline derivatives.
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(8-phenylmethoxyquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C16H15N3O/c17-19-15-10-9-13-7-4-8-14(16(13)18-15)20-11-12-5-2-1-3-6-12/h1-10H,11,17H2,(H,18,19) |
InChI Key |
OBOHYSXRSDCMGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)NN |
Origin of Product |
United States |
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